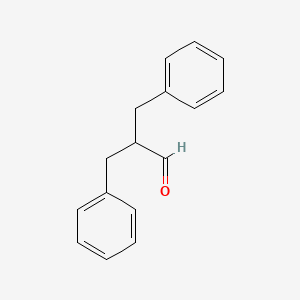

2-Benzyl-3-phenylpropanal

Description

Contextualization within Aromatic Aldehyde Chemistry

Aromatic aldehydes are a fundamental class of compounds in organic chemistry, characterized by an aldehyde functional group (–CHO) attached to an aromatic ring. This direct attachment results in a unique electronic environment where the carbonyl group's reactivity is influenced by resonance with the aromatic system, generally making the carbonyl carbon less electrophilic compared to its aliphatic counterparts. quora.comdoubtnut.com However, 2-Benzyl-3-phenylpropanal is more precisely classified as an aryl-substituted aliphatic aldehyde, as its aldehyde group is part of a propyl chain and not directly bonded to an aromatic ring.

This structural distinction is significant. While it shares the presence of aromatic rings, its reactivity profile is more akin to that of other α-substituted aliphatic aldehydes. The formyl group readily participates in characteristic aldehyde reactions such as nucleophilic additions and oxidations. The presence of the two bulky phenyl-containing substituents at the α and β positions introduces considerable steric hindrance around the reactive center, which can modulate its reactivity compared to simpler, unbranched aldehydes.

Significance of the this compound Scaffold in Organic Synthesis

The this compound scaffold is a versatile intermediate in the synthesis of more complex organic molecules. evitachem.com Its utility stems from the presence of multiple reactive sites: the aldehyde carbonyl, the α-hydrogen, and the two aromatic rings. This allows for a variety of chemical transformations.

Key synthetic applications include:

Oxidation: The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-benzyl-3-phenylpropanoic acid, using common oxidizing agents. evitachem.com

Reduction: The aldehyde can be reduced to the primary alcohol, 2-benzyl-3-phenylpropanol, with reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. evitachem.com

Carbon-Carbon Bond Formation: The α-hydrogen is acidic and can be removed to form an enolate, which can then participate in a wide range of C-C bond-forming reactions. This makes it a valuable precursor for creating more elaborate carbon skeletons.

Nucleophilic Addition: The carbonyl group undergoes nucleophilic addition reactions, for instance, with amines to form Schiff bases, which are important intermediates in many biochemical and synthetic pathways.

Several synthetic routes to this compound have been established. A common laboratory-scale method involves the reaction between benzyl (B1604629) bromide and benzyl cyanide in the presence of a base, followed by hydrolysis of the resulting nitrile to yield the aldehyde. evitachem.com Another approach is the reduction of 3-phenylpropanoyl chloride using hydrogen gas with a palladium catalyst. The scaffold is also of interest as a building block for constructing pharmacologically relevant molecules, such as tetrahydroisoquinolinones. evitachem.com

Overview of Current Research Trajectories and Challenges

Modern research involving scaffolds like this compound often focuses on developing highly selective and efficient catalytic methods for synthesis and functionalization. frontiersin.orgnih.gov A significant area of investigation is asymmetric synthesis, which aims to produce enantiomerically pure compounds, a critical requirement in the pharmaceutical industry. researchgate.netnih.gov

Current Research Directions:

Catalytic Asymmetric Functionalization: A major challenge with α-branched aldehydes like this compound is controlling the stereochemistry at the α-carbon. mdpi.comnih.gov Research is focused on developing novel organocatalytic and metal-catalyzed methods to achieve enantioselective α-functionalization, allowing for the creation of specific stereoisomers. mdpi.comnih.gov

Remote C-H Functionalization: Advanced catalytic strategies are being explored to selectively functionalize the C-H bonds on the aromatic rings of aryl-substituted aliphatic aldehydes. researchgate.netrsc.org For example, palladium/secondary amine co-catalysis can use a transiently formed enamine to direct the olefination of remote C(sp²)-H bonds on the aryl groups. researchgate.netrsc.org

Model for Reactivity Studies: The compound serves as a useful model for studying how steric and electronic factors influence the reactivity of aldehydes in various chemical transformations. evitachem.com Understanding these effects is crucial for designing new synthetic strategies.

Challenges:

Selectivity: Achieving high levels of chemo-, regio-, and stereoselectivity in reactions involving this sterically demanding substrate remains a key challenge. The presence of two large substituents near the reactive aldehyde group can hinder the approach of reagents and catalysts. mdpi.com

Reactivity Control: The high reactivity of the aldehyde group can lead to side reactions or polymerization, making it necessary to carefully control reaction conditions or employ protecting group strategies. researchgate.netrsc.org

Enantiocontrol: Developing catalysts that can effectively discriminate between the two faces of the transient enamine or enolate intermediates of α-branched aldehydes is a non-trivial task that is central to modern asymmetric catalysis. mdpi.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-phenylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O/c17-13-16(11-14-7-3-1-4-8-14)12-15-9-5-2-6-10-15/h1-10,13,16H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFGRQCGOHCSUHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22859-80-9 | |

| Record name | 2-benzyl-3-phenylpropanal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Benzyl 3 Phenylpropanal

Established Synthetic Routes to 2-Benzyl-3-phenylpropanal

The creation of this compound can be accomplished through several well-documented pathways, utilizing common starting materials and reaction sequences.

Synthesis via Benzyl (B1604629) Bromide and Benzyl Cyanide Reaction Pathways

A prevalent and efficient method for synthesizing this compound involves the reaction between benzyl bromide and benzyl cyanide. evitachem.com This pathway typically proceeds in the presence of a base, followed by a hydrolysis step to yield the final aldehyde. evitachem.com The reaction initiates with the base facilitating the formation of a carbanion from benzyl cyanide, which then acts as a nucleophile, attacking the electrophilic carbon of benzyl bromide. This forms an intermediate nitrile, which is subsequently hydrolyzed to produce this compound. Common bases used for this reaction include sodium hydroxide (B78521) or potassium carbonate. evitachem.com This method is noted for its efficiency and potential for high yields, making it suitable for both laboratory and larger-scale industrial production.

Table 1: Overview of Synthesis from Benzyl Bromide and Benzyl Cyanide

| Starting Material 1 | Starting Material 2 | Key Reagents | Product |

| Benzyl Bromide | Benzyl Cyanide | Base (e.g., Sodium Hydroxide), Water (for hydrolysis) | This compound |

Multi-Step Approaches from Precursors and Intermediates

Beyond the direct coupling of benzyl moieties, multi-step syntheses allow for the construction of this compound from various precursors. These routes offer flexibility and can be adapted based on the availability of starting materials.

The Julia-Kocienski olefination is a powerful method for forming alkenes, and its variants have been used to synthesize complex molecules. While the direct synthesis of this compound from 1,3-benzodithiole (B1625575) derivatives is not extensively detailed, related chemistry provides a basis for such transformations. For instance, anions derived from 2-fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide have been studied, highlighting the utility of benzodithiole sulfones in carbon-carbon bond formation. scispace.com These intermediates are key components in reactions that could theoretically be adapted to produce the target aldehyde structure.

Another strategic approach involves the modification of existing propanal frameworks. For example, a cross-aldol condensation between a benzaldehyde (B42025) derivative and a suitable enolate, such as one generated from ethyl benzylacetate, can form a β-hydroxy aldehyde intermediate. Subsequent acid-catalyzed dehydration and hydrogenation can lead to the saturated this compound structure. Furthermore, methodologies involving the dynamic kinetic resolution of 2-phenylpropanal (B145474) derivatives using enzymes like ω-transaminases have been developed to create chiral amines, showcasing the utility of phenylpropanal analogues as versatile starting points for complex chiral molecules. mdpi.com

Enantioselective Synthesis of Chiral this compound Derivatives

The presence of a stereocenter at the α-carbon of this compound has driven the development of asymmetric syntheses to access enantiomerically pure forms of the compound and its derivatives.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are a cornerstone of asymmetric synthesis, providing a method to control the stereochemical outcome of a reaction. tcichemicals.com After the desired transformation, the auxiliary can be removed, yielding an enantiomerically enriched product.

One successful strategy employs N-acyl-oxazolidin-2-ones as chiral auxiliaries. researchgate.net Specifically, the (S)-4-benzyl-5,5-dimethyloxazolidin-2-one derivative has proven effective. researchgate.net The synthesis involves the diastereoselective enolate alkylation of an N-acyl derivative of this auxiliary. The subsequent reduction of the acylated auxiliary, for instance with Diisobutylaluminium hydride (DIBAL), directly yields non-racemic 2-benzyl-3-phenylpropionaldehyde with high enantiomeric excess (ee) and without loss of stereochemical integrity. researchgate.net This method is advantageous as it prevents endocyclic nucleophilic attack, leading to good yields of the desired chiral aldehyde. researchgate.net Other research has also pointed to the use of oxazolidinones for chiral auxiliary-directed benzylation. usm.edu

Another approach utilizes (S)-2-(dibenzylamino)-3-phenylpropanal, which can be prepared in three high-yield steps from the naturally occurring amino acid L-phenylalanine, as a chiral auxiliary itself in the synthesis of other molecules. researchgate.net This demonstrates the value of chiral propanal synthons in asymmetric transformations. researchgate.net

Table 2: Example of Chiral Auxiliary-Mediated Synthesis

| Chiral Auxiliary | Key Reaction Steps | Intermediate Type | Result |

| (S)-4-benzyl-5,5-dimethyloxazolidin-2-one | 1. Acylation2. Diastereoselective enolate alkylation3. Reduction with DIBAL | α-substituted-N-acyl-5,5-dimethyloxazolidin-2-one | Non-racemic 2-benzyl-3-phenylpropionaldehyde in good yield and high enantiomeric excess (87–94% ee). researchgate.net |

Synthesis of (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal from (S)-Phenylalanine

A well-established route to chiral α-amino aldehydes involves the modification of natural α-amino acids. For instance, (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal can be synthesized from the naturally occurring amino acid (S)-phenylalanine in a multi-step process. orgsyn.orgorgsyn.orgncl.res.in This transformation is part of a broader methodology applicable to a range of α-amino acids, including alanine, valine, leucine, and others. orgsyn.org

The synthesis commences with the N-benzylation of (S)-phenylalanine. orgsyn.orgorgsyn.org This is typically achieved by reacting the amino acid with benzyl bromide in the presence of a base, such as potassium carbonate. orgsyn.orgorgsyn.org This step protects the amino group and introduces the bulky dibenzylamino moiety. The resulting N,N-dibenzylated amino acid is then converted to its corresponding benzyl ester, for example, by reaction with benzyl bromide. orgsyn.org

The ester is subsequently reduced to the corresponding alcohol, (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol. orgsyn.org A common reducing agent for this step is lithium aluminum hydride (LiAlH₄) in an ether solvent. orgsyn.org Finally, the primary alcohol is oxidized to the desired aldehyde. The Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) followed by a tertiary amine base like triethylamine, is a frequently employed method for this conversion due to its mild conditions and high efficiency. orgsyn.orgorgsyn.org This sequence provides (S)-2-(N,N-dibenzylamino)-3-phenylpropanal in good yields. orgsyn.orgorgsyn.orgresearchgate.net An alternative, LiAlH₄-free synthesis involves the N-benzylation of the commercially available (S)-2-amino-3-phenylpropanol. orgsyn.org

| Step | Reagents and Conditions | Product |

| 1. N-Benzylation | (S)-Phenylalanine, Benzyl bromide, K₂CO₃, NaOH, H₂O, reflux | Benzyl (S)-2-(N,N-dibenzylamino)-3-phenylpropanoate |

| 2. Reduction | Lithium aluminum hydride, Diethyl ether | (S)-2-(N,N-Dibenzylamino)-3-phenyl-1-propanol |

| 3. Oxidation (Swern) | Oxalyl chloride, DMSO, CH₂Cl₂, Triethylamine | (S)-2-(N,N-Dibenzylamino)-3-phenylpropanal |

Application of Chiral Auxiliaries in Nucleophilic Additions for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct a chemical reaction to occur with a specific stereochemical outcome. diva-portal.orgwikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing asymmetry. diva-portal.org This strategy is a powerful tool for controlling the formation of new stereocenters. diva-portal.orgwikipedia.org

In the context of synthesizing molecules like this compound, chiral auxiliaries can be employed to control the stereochemistry of nucleophilic additions to carbonyl groups. For example, (S)-2-(dibenzylamino)-3-phenylpropanal itself can act as a chiral auxiliary. researchgate.net High levels of 1,2-stereocontrol are observed in nucleophilic additions to this aldehyde. researchgate.net This principle can be extended to achieve remote 1,4-stereocontrol through a stereospecific rearrangement when the nucleophile is a vinyl anion equivalent. researchgate.net

The general principle involves attaching a chiral auxiliary to a prochiral substrate. The auxiliary then sterically or electronically guides the approach of a reagent to one of the two faces of the reactive center, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary yields the enantiomerically enriched product. Examples of widely used chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine amides. wikipedia.org These have proven effective in a variety of asymmetric transformations, including aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.orgsfu.ca

Asymmetric Catalysis for Stereoselective Synthesis

Asymmetric catalysis offers an elegant and atom-economical approach to the synthesis of chiral molecules. This field relies on the use of small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

N-Heterocyclic Carbene (NHC) Organocatalysis in Related Aldehyde Transformations

N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organocatalysts for a wide range of chemical transformations. mdpi.comrsc.orgacs.org A key feature of NHC catalysis is its ability to induce "umpolung," or polarity reversal, of aldehydes. beilstein-journals.org This is achieved through the formation of a Breslow intermediate, which is a nucleophilic acyl anion equivalent. rsc.orgacs.org

While direct NHC-catalyzed synthesis of this compound is not explicitly detailed, the principles of NHC catalysis are highly relevant to transformations of related aldehydes. NHCs catalyze a variety of reactions involving aldehydes, such as benzoin (B196080) and Stetter reactions, which are powerful carbon-carbon bond-forming methods. acs.orgbeilstein-journals.org Chiral NHCs, derived from triazolium, imidazolium, or thiazolium salts, can facilitate these reactions enantioselectively. acs.orgnih.gov

For example, in the cross-aza-benzoin reaction, a chiral NHC can catalyze the reaction between an aldehyde and an imine to produce an α-aminoketone with high enantioselectivity. beilstein-journals.org These methodologies, which have been successfully applied to both aromatic and aliphatic aldehydes, highlight the potential of NHC catalysis for the stereoselective synthesis of complex aldehyde structures. rsc.orgbeilstein-journals.org

| Reaction Type | Catalyst Type | Key Intermediate | Relevance to Aldehyde Synthesis |

| Benzoin Condensation | Chiral N-Heterocyclic Carbene | Breslow Intermediate | Forms α-hydroxy ketones from aldehydes. |

| Stetter Reaction | Chiral N-Heterocyclic Carbene | Breslow Intermediate | Conjugate addition of an aldehyde to a Michael acceptor. |

| Aza-Benzoin Reaction | Chiral N-Heterocyclic Carbene | aza-Breslow Intermediate | Forms α-amino carbonyl compounds from aldehydes and imines. beilstein-journals.org |

Metal-Catalyzed Asymmetric Oxidations of Aldehydes

Metal-catalyzed asymmetric oxidation reactions represent another important strategy for the synthesis of chiral molecules. nih.govroyalsocietypublishing.org While often focused on the oxidation of alcohols to aldehydes or ketones, or sulfides to sulfoxides, the principles can be applied to the enantioselective transformation of aldehydes. nih.govfrontiersin.org

For instance, palladium-catalyzed aerobic oxidation of secondary alcohols using a chiral ligand like (-)-sparteine (B7772259) can produce chiral ketones with high enantiomeric excess. frontiersin.org Ruthenium-based catalysts have also been employed for the efficient oxidation of primary and secondary alcohols to the corresponding aldehydes and ketones with high selectivity. royalsocietypublishing.org These catalytic systems often exhibit good functional group tolerance and can be reused. royalsocietypublishing.org While direct asymmetric oxidation of a pre-formed propanal derivative to introduce the benzyl group stereoselectively is less common, these catalytic oxidation methods are crucial for preparing chiral aldehyde precursors from corresponding alcohols. royalsocietypublishing.org

Emerging and Green Chemistry Methodologies in Propanal Synthesis

Modern synthetic chemistry places increasing emphasis on the development of sustainable and efficient reactions. This includes the use of catalysis to minimize waste and the development of atom-economical transformations.

Palladium-Catalyzed Reactions for Phenyl-Substituted Aldehydes

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of cross-coupling and C-H activation reactions. rsc.orgdiva-portal.org These methods are highly relevant for the synthesis of phenyl-substituted aldehydes.

The palladium-catalyzed arylation of olefins, a reaction developed by Mizoroki and Heck, can be extended to allylic alcohols to produce aldehydes and ketones. acs.orgacs.org For example, the reaction of an allylic alcohol with an aryl halide, such as iodobenzene (B50100) or bromobenzene, in the presence of a palladium catalyst and a base, can yield a phenyl-substituted aldehyde. acs.orgacs.org This reaction proceeds through the formation of an organopalladium intermediate, which then adds to the double bond of the allylic alcohol, followed by elimination to form the product. acs.org

More recent developments have focused on the direct C-H activation of aldehydes. For example, palladium catalysts have been used for the direct acylation of aryl bromides with alkyl aldehydes to form alkyl aryl ketones. ccspublishing.org.cn Other palladium-catalyzed methods enable the synthesis of diaryl ketones from aldehydes and aryl halides through C-H activation, often employing a directing group to achieve regioselectivity. ccspublishing.org.cn These advanced methodologies provide powerful tools for the construction of complex aryl-substituted carbonyl compounds. rsc.orgresearchgate.net

Selective Hydroformylation Techniques for Aryl Alkenes

The synthesis of this compound via hydroformylation necessitates the use of a suitable aryl alkene precursor, namely 1,3-diphenylpropene (B1239356). Hydroformylation, also known as the "oxo process," is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. mdpi.com This reaction utilizes a catalyst, typically a transition metal complex, in the presence of syngas, which is a mixture of carbon monoxide (CO) and hydrogen (H₂). mdpi.com

For aryl alkenes such as 1,3-diphenylpropene, a significant challenge is controlling the regioselectivity of the formyl group addition. The reaction can lead to two primary regioisomers: the branched product (this compound) resulting from Markovnikov addition, and the linear product (2,4-diphenylbutanal) from anti-Markovnikov addition. The targeted synthesis of this compound therefore requires a catalytic system that strongly favors the formation of the branched aldehyde.

Rhodium-based complexes are widely regarded as the most effective and selective catalysts for hydroformylation reactions. rsc.orgresearchgate.net Research has demonstrated that the regiochemical outcome is profoundly influenced by the choice of ligands coordinated to the rhodium center, as well as by the reaction conditions such as temperature and pressure. researchgate.netbenthamdirect.com

Research Findings on Regioselectivity

While specific studies on the hydroformylation of 1,3-diphenylpropene are not extensively detailed in prominent literature, a wealth of research on the hydroformylation of styrene (B11656), the simplest aryl alkene, provides a clear strategic framework. The principles derived from styrene are directly applicable to more complex aryl alkenes. In the case of styrene, the desired product analogous to our target is the branched aldehyde, 2-phenylpropanal.

Influence of Ligands and Promoters: The ligand architecture is the most critical factor in directing regioselectivity.

P(V) Reagents: Recent studies have identified hybrid phosphate (B84403) promoters as highly effective in promoting rhodium-catalyzed hydroformylation of styrenes with a strong preference for the branched product. Using 0.1 mol% of [Rh(COD)Cl]₂ as the catalyst and a hybrid phosphate promoter, researchers achieved a 96% yield of the branched aldehyde with an excellent branched-to-linear ratio (b/l) of 25.4:1. mdpi.com This demonstrates a significant improvement over catalysts using simpler ligands like triphenyl phosphate, which yielded only 40% of the product with a b/l ratio of 6.6:1 under similar conditions. mdpi.com

Diphosphoramidite Ligands: A rhodium catalyst featuring a diphosphoramidite ligand derived from BINOL has also been shown to favor the branched aldehyde under specific conditions. When the hydroformylation of styrene was conducted at a syngas pressure of 20 bar and a temperature of 50°C, the branched 2-phenylpropanal was formed with 72% selectivity. benthamdirect.combenthamdirect.com

Influence of Reaction Conditions: Reaction parameters provide another layer of control over selectivity.

Pressure and Temperature: The regioselectivity of the aforementioned diphosphoramidite-rhodium catalyst can be completely inverted by modifying the reaction conditions. While a pressure of 20 bar favored the branched isomer, simply reducing the syngas pressure to 1 bar at the same temperature switched the major product to the linear 3-phenylpropanal (B7769412) with 71% selectivity. benthamdirect.combenthamdirect.com This highlights the delicate balance that can be exploited to direct the reaction towards the desired isomer. For the synthesis of this compound, maintaining higher pressures would be the indicated strategy with such a catalyst system.

The following table summarizes key findings from the hydroformylation of styrene, illustrating how different catalytic systems and conditions steer the reaction toward either the branched or linear aldehyde. These examples serve as a model for the selective synthesis of this compound.

| Catalyst System | Substrate | Conditions | Branched:Linear Ratio (b:l) | Yield of Branched Aldehyde | Reference |

|---|---|---|---|---|---|

| [Rh(COD)Cl]₂ / (S, R)-P6 (Hybrid Phosphate) | Styrene | 30 °C, 20 bar (CO/H₂ = 1:1), Toluene (B28343) | 25.4 : 1 | 96% | mdpi.com |

| Rh-diphosphoramidite (BINOL-derived) | Styrene | 50 °C, 20 bar (CO/H₂ = 1:1) | ~2.6 : 1 (72% branched) | N/A (62% conversion) | benthamdirect.combenthamdirect.com |

| [Rh(COD)Cl]₂ / Triphenyl phosphate | Styrene | 30 °C, 20 bar (CO/H₂ = 1:1), Toluene | 6.6 : 1 | 40% | mdpi.com |

| Rh-diphosphoramidite (BINOL-derived) | Styrene | 50 °C, 1 bar (CO/H₂ = 1:1) | ~0.4 : 1 (71% linear) | N/A | benthamdirect.combenthamdirect.com |

Reaction Mechanisms and Transformational Chemistry of 2 Benzyl 3 Phenylpropanal

Fundamental Reactivity of the Aldehyde Moiety

The chemical properties of 2-Benzyl-3-phenylpropanal are largely dictated by the aldehyde group, which serves as a primary site for a variety of chemical transformations.

Mechanistic Pathways of Oxidation Reactions

The aldehyde functional group in this compound is readily oxidized to form the corresponding carboxylic acid, 2-Benzyl-3-phenylpropanoic acid. This transformation can be achieved using common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com

Table 1: Common Oxidizing Agents for this compound

| Oxidizing Agent | Product | Mechanistic Feature |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 2-Benzyl-3-phenylpropanoic acid | Involves formation of a cyclic manganate (B1198562) ester intermediate. |

Mechanistic Pathways of Reduction Reactions

The aldehyde group of this compound can be reduced to a primary alcohol, 2-Benzyl-3-phenylpropanol. This is commonly accomplished using hydride-based reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). evitachem.com

The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde. evitachem.com This attack breaks the pi bond of the carbonyl group, transferring the electrons to the oxygen atom and forming a tetrahedral alkoxide intermediate. In a subsequent step, this alkoxide is protonated by the solvent (e.g., water or alcohol) to yield the final alcohol product.

Table 2: Common Reducing Agents for this compound

| Reducing Agent | Product | Mechanistic Feature |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 2-Benzyl-3-phenylpropanol | A mild reductant, suitable for use in protic solvents like ethanol (B145695) or water. |

Nucleophilic Addition Reactions and Stereochemical Outcomes

Nucleophilic addition is a characteristic reaction of aldehydes. For this compound, which is a chiral molecule with a stereocenter at the C2 position, the addition of a nucleophile to the carbonyl group creates a new stereocenter at C1. This results in the formation of diastereomeric products.

The stereochemical outcome of such additions can often be predicted using established models of asymmetric induction, such as the Felkin-Anh model. This model helps to predict which diastereomer will be the major product by considering the steric hindrance of the groups attached to the adjacent chiral center (C2). According to the model, the nucleophile preferentially attacks the carbonyl carbon from the side opposite the largest group on the adjacent stereocenter. For this compound, the groups at C2 are a benzyl (B1604629) group, a phenylethyl group, and a hydrogen atom. The Felkin-Anh model would predict the trajectory of nucleophilic attack based on the relative steric bulk of these substituents, leading to a predominance of one diastereomer. youtube.com

Carbon-Carbon Bond Forming Reactions Involving this compound

The presence of an acidic α-hydrogen atom allows this compound to participate in a range of crucial carbon-carbon bond-forming reactions.

Aldol (B89426) Condensation Variants and Product Diversification

As an aldehyde with an α-hydrogen, this compound can undergo aldol condensation. byjus.comdoubtnut.com In the presence of a base (like NaOH), the α-hydrogen is abstracted to form a resonance-stabilized enolate ion. quora.com This enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of a second molecule of the aldehyde. byjus.com

This initial aldol addition reaction yields a β-hydroxy aldehyde. Upon heating, this intermediate can readily undergo dehydration (elimination of a water molecule) to form a more stable, conjugated α,β-unsaturated aldehyde. libretexts.org This two-step sequence is known as the aldol condensation.

Furthermore, this compound can participate in "crossed" or "mixed" aldol condensations with other carbonyl compounds. byjus.comlibretexts.org For a synthetically useful outcome, these reactions are often performed with a partner that lacks α-hydrogens (e.g., benzaldehyde (B42025) or formaldehyde), which can only act as the electrophile, thereby minimizing the number of possible products. byjus.comlibretexts.org

Table 3: Products of Aldol Reactions with this compound

| Reaction Type | Reactant(s) | Intermediate Product | Final Product (after dehydration) |

|---|---|---|---|

| Self-Aldol Condensation | Two molecules of this compound | 2-Benzyl-3-hydroxy-4-benzyl-5-phenylpentanal | 2-Benzyl-4-benzyl-5-phenylpent-2-enal |

Stereo- and Regioselective Annulation and Cyclization Reactions

The structure of this compound and its derivatives makes it a potential substrate for various annulation and cyclization reactions, which are key strategies for constructing ring systems. While specific examples for this exact compound are not extensively documented, its functional groups allow for plausible participation in established reaction pathways.

For instance, derivatives of this compound containing a second carbonyl group at an appropriate position could undergo intramolecular aldol condensation to form five- or six-membered rings, which are thermodynamically favored. libretexts.org The stereochemistry of the newly formed ring would be influenced by the existing stereocenter at the α-carbon.

Moreover, the aldehyde can be converted into α,β-unsaturated derivatives, which are versatile building blocks in cycloaddition reactions. These enals can act as dienophiles in Diels-Alder [4+2] reactions or participate in [4+3] annulations, often with high regio- and stereoselectivity, to construct complex cyclic frameworks. nih.govmdpi.comrsc.org The substitution at the alpha position (the benzyl group) would play a critical role in directing the stereochemical and regiochemical outcome of these cyclizations. rsc.org

Advanced Catalytic Transformations of this compound and Analogues

The structural complexity and multiple reactive sites within this compound make it a substrate for a variety of advanced catalytic transformations. These reactions leverage transition metal and enzyme catalysis to achieve high levels of selectivity and efficiency, enabling the synthesis of complex, high-value molecules.

Asymmetric transfer hydrogenation (ATH) is a powerful method for the enantioselective reduction of prochiral carbonyl compounds to chiral alcohols. When applied to a racemic aldehyde like this compound, ATH can be coupled with a rapid in-situ racemization of the aldehyde, a process known as dynamic kinetic resolution (DKR). This combination allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the corresponding alcohol, 2-benzyl-3-phenylpropanol, overcoming the 50% yield limit of traditional kinetic resolutions.

Research on analogous α-substituted aldehydes, such as 2-phenylpropanal (B145474), demonstrates the viability of this approach. Both enzymatic and metal-based catalysts have been successfully employed. For instance, the DKR of racemic α-arylaldehydes can be achieved with excellent enantioselectivities and yields using Noyori-type ruthenium catalysts. rsc.org Similarly, biocatalytic DKR using engineered oxidoreductases has proven effective for producing enantiopure 2-aryl-1-propanols. nih.govresearchgate.net

The efficiency and stereochemical outcome of DKR processes are highly dependent on the behavior of intermediates formed in situ. A critical factor is the relative rate of racemization of the aldehyde substrate compared to its reduction. For a successful DKR, the racemization of the less reactive enantiomer must be significantly faster than its reduction, ensuring that the catalyst predominantly reduces the more reactive enantiomer, which is continuously replenished from the racemic pool.

The key to achieving high enantioselectivity in ATH and DKR is the design of the catalytic system, particularly the chiral ligand coordinated to the metal center. rsc.org For the reduction of α-arylaldehydes, ruthenium complexes are among the most effective catalysts. rsc.org The archetypal Noyori catalyst, featuring a Ru(II) center coordinated to a chiral diamine and a diphosphine ligand (e.g., BINAP), has been a benchmark in this field.

The steric and electronic properties of the ligand create a chiral environment around the metal, dictating the facial selectivity of hydride transfer from the hydrogen donor (often isopropanol (B130326) or formic acid) to the carbonyl group of the aldehyde. The development of ligands is an active area of research aimed at improving catalyst activity, stability, and selectivity for a broader range of substrates under milder conditions. bohrium.com

For the DKR of 2-phenylpropanal, engineered enzymes have also emerged as highly effective catalysts. A single point mutant of Candida tenuis xylose reductase (CtXR D51A) exhibited a 270-fold increase in enzymatic activity and improved enantioselectivity for the (S)-enantiomer. nih.govresearchgate.net The use of a whole-cell system expressing this engineered reductase provided substantial stabilization, leading to the production of (S)-2-phenylpropanol with a high titer (115 g/L) and excellent enantiomeric excess (93.1% ee). nih.gov

Table 1: Comparison of Catalytic Systems for DKR of 2-Phenylpropanal

| Catalyst System | Product | Titer/Yield | Enantiomeric Excess (ee) | Key Feature |

|---|---|---|---|---|

| Whole-cell biocatalyst (engineered CtXR D51A) | (S)-2-phenylpropanol | 115 g/L (843 mM) | 93.1% | High stability and activity from engineered enzyme. nih.govresearchgate.net |

Directly converting ubiquitous C–H bonds into new C–C or C–heteroatom bonds is a primary goal of modern organic synthesis, offering a more atom- and step-economical approach to building molecular complexity. uva.nl The this compound scaffold contains multiple C(sp²)–H bonds on its aromatic rings and several C(sp³)–H bonds on its aliphatic backbone. While the functionalization of aromatic C(sp²)–H bonds is well-established, the selective activation of the stronger and less reactive C(sp³)–H bonds remains a significant challenge. uva.nlnih.gov

A promising strategy for functionalizing positions typically considered unreactive is the use of dual-catalytic systems. chemrxiv.org One catalyst can transiently and reversibly transform a functional group, which in turn activates a nearby C–H bond for a second, mechanistically distinct catalytic cycle. For example, a ruthenium catalyst can reversibly oxidize a primary alcohol to an aldehyde. The resulting intermediate aldehyde has more acidic α- and β-C–H bonds, enabling a subsequent palladium-catalyzed arylation at the β-position. chemrxiv.org A final reduction step regenerates the alcohol and the first catalyst. While this specific "hydrogen borrowing" strategy applies to alcohol substrates, the principle of transient functionalization could be adapted for aldehydes like this compound to enable novel transformations at otherwise inert positions.

Amide bonds are fundamental linkages in chemistry and biology. Traditional methods for their synthesis often require stoichiometric coupling reagents, generating significant waste. Relay or one-pot catalytic systems that directly convert aldehydes into amides in the presence of an amine offer a more sustainable alternative. acs.orgcapes.gov.br

Several catalytic strategies have been developed for this transformation:

Photoorganocatalysis: A mild, one-pot synthesis can be achieved through a photoorganocatalytic reaction between an aldehyde and di-isopropyl azodicarboxylate. This forms a carbonyl imide intermediate, which subsequently reacts with a primary or secondary amine to yield the corresponding amide with moderate to excellent yields and without epimerization of adjacent stereocenters. nih.gov

Rhodium Catalysis: Rhodium complexes can catalyze the oxidative amination of aldehydes. In the presence of an oxidant like N-methylmorpholine N-oxide (NMO), a hemiaminal intermediate, formed from the aldehyde and a secondary amine, is oxidized to the amide product in good to excellent yields. researchgate.net

Aerobic Photo-oxidative Coupling: An environmentally friendly system using riboflavin (B1680620) tetraacetate (RFTA) as an inexpensive organic photocatalyst can mediate the oxidative coupling of aldehydes and amines. acs.org This method uses visible light and molecular oxygen as the sole oxidant, proceeding through the oxidation of a hemiaminal intermediate. acs.org

These methods provide direct, efficient pathways to synthesize amides from aldehydes, avoiding the pre-oxidation of the aldehyde to a carboxylic acid.

Palladium catalysis is a cornerstone of modern C–C bond formation. Palladium-catalyzed reactions can be used to synthesize substituted alkenes from aldehydes or their derivatives. acs.orgacs.org For instance, the Heck reaction and its variants enable the coupling of vinyl halides or triflates with alkenes. While not a direct reaction of the aldehyde, this compound could be converted to a vinyl triflate via its enolate, which could then participate in carbonylative Heck reactions. researchgate.net

A more direct transformation is the palladium-catalyzed vinyl substitution reaction, which can synthesize phenyl-substituted allylic aldehydes from allylic alcohols. acs.orgopenalex.org Another innovative approach involves a cine-substitution, where a vinyl bromide is first converted to an enamine via palladium-catalyzed C–N coupling. This in situ-generated enamine then acts as a nucleophile in a subsequent Michael addition, resulting in a product where the new substituent is on the carbon atom adjacent to the original site of the bromide. organic-chemistry.org These advanced palladium-catalyzed methods highlight the potential for complex and regioselective modifications of molecules containing or derived from the this compound core.

Asymmetric Transfer Hydrogenation (ATH) and Dynamic Kinetic Resolution (DKR)

Derivatization Chemistry for Functionalization and Analysis of this compound

The aldehyde functional group in this compound is a key site for chemical modification, enabling its derivatization for various purposes, including the formation of bioactive complexes and enhancing its detectability for analytical assessment. These derivatization strategies leverage the reactivity of the carbonyl group to introduce new functionalities and properties to the molecule.

Formation of Thiosemicarbazone Complexes and their Reactivity

The reaction of this compound with thiosemicarbazide (B42300) results in the formation of a thiosemicarbazone. This condensation reaction is a well-established method for derivatizing aldehydes and ketones. The process involves the nucleophilic attack of the primary amine group of thiosemicarbazide on the electrophilic carbonyl carbon of the aldehyde, followed by dehydration to yield the corresponding thiosemicarbazone.

Thiosemicarbazones are of significant interest due to their ability to act as chelating agents for metal ions, bonding through the sulfur atom and the azomethine nitrogen. This chelation can lead to the formation of stable metal complexes with a variety of transition metals. While research specifically on this compound thiosemicarbazone is not extensively detailed, the principles of formation and reactivity can be inferred from studies on similar structures, such as 2-chloro-3-phenylpropanal (B8640503) thiosemicarbazone. The resulting complexes often exhibit interesting chemical and biological properties, which are influenced by the nature of the metal ion and the structure of the thiosemicarbazone ligand. The reactivity of these complexes is a subject of ongoing research, with potential applications in catalysis and medicinal chemistry.

The general reaction for the formation of a thiosemicarbazone from an aldehyde is presented below:

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| Aldehyde (e.g., this compound) | Thiosemicarbazide | Thiosemicarbazone | Condensation |

Aldehyde-Specific Derivatization for Analytical Detection

For the purpose of analytical detection, particularly in complex matrices, the derivatization of this compound is often necessary to enhance its detectability by various analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). These methods typically involve the reaction of the aldehyde with a derivatizing agent to form a stable product with improved chromatographic behavior and/or a strong response to the detector.

Several reagents are commonly employed for the specific derivatization of aldehydes. These reagents react with the carbonyl group to form a derivative that is more amenable to analysis. The choice of derivatizing agent depends on the analytical method being used and the specific requirements of the analysis.

Common Derivatizing Agents for Aldehydes:

| Derivatizing Agent | Resulting Derivative | Analytical Technique |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Amine derivative | LC-MS |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Oxime derivative | GC-MS |

| 2,4-Dinitrophenylhydrazine (B122626) (DNPH) | Hydrazone derivative | HPLC-UV, LC-MS |

The reaction with these agents converts the relatively volatile and potentially reactive aldehyde into a more stable and easily detectable derivative. For instance, derivatization with PFBHA increases the volatility of the analyte, making it suitable for GC-MS analysis. nih.gov Similarly, reagents like 4-APEBA are designed to introduce a charged group into the molecule, enhancing its ionization efficiency for mass spectrometric detection. nih.gov The derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine (DNPH) to form their corresponding hydrazones is a widely used method for their analysis by HPLC with ultraviolet detection. nih.gov

The general reactivity of this compound as an aldehyde suggests that it will readily undergo these derivatization reactions, allowing for its sensitive and specific quantification in various samples. evitachem.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 2-Benzyl-3-phenylpropanal, a ¹H NMR spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons of the two phenyl rings, and the aliphatic protons of the propanal backbone. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants (J) would be critical for assigning each proton to its specific position in the molecule.

Table 1: Expected ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (Hz) |

|---|---|---|---|

| Aldehydic-H | 9.5 - 10.0 | Triplet or Doublet of doublets | Data not available |

| Aromatic-H (Phenyl rings) | 7.0 - 7.5 | Multiplets | Data not available |

| Methine-H (C2) | Data not available | Multiplet | Data not available |

| Methylene-H (C3) | Data not available | Multiplet | Data not available |

| Methylene-H (Benzyl) | Data not available | Multiplet | Data not available |

Note: This table is predictive. Specific experimental data for this compound is not available in the searched resources.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The highly deshielded carbonyl carbon of the aldehyde group would be expected to appear at the downfield end of the spectrum (typically 190-210 ppm). The aromatic carbons and the aliphatic carbons of the propanal backbone would have characteristic chemical shifts.

Table 2: Expected ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carbonyl-C (C1) | 190 - 210 |

| Aromatic-C (Phenyl rings) | 120 - 140 |

| Methine-C (C2) | Data not available |

| Methylene-C (C3) | Data not available |

| Methylene-C (Benzyl) | Data not available |

Note: This table is predictive. Specific experimental data for this compound is not available in the searched resources.

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple overlapping signals like this compound, two-dimensional (2D) NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To identify which protons are directly attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different parts of the molecule.

Detailed research findings from these 2D NMR experiments for this compound are not currently available in the public domain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to determine the purity of a this compound sample and to obtain its electron ionization (EI) mass spectrum. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as a series of fragment ions that are characteristic of its structure. Common fragmentation pathways would likely involve cleavage of the benzyl (B1604629) and phenylpropyl groups.

Specific GC-MS data, including retention time and the mass spectrum of this compound, have not been reported in the available literature.

HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of the molecule. This technique would be used to confirm the molecular formula of this compound, C₁₆H₁₆O.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated m/z | Measured m/z |

|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₇O⁺ | 225.1274 | Data not available |

| [M+Na]⁺ | C₁₆H₁₆ONa⁺ | 247.1093 | Data not available |

Note: This table contains predicted values. Specific experimental HRMS data for this compound is not available in the searched resources.

Tandem Mass Spectrometry (MS-MS) for Structural Information

Tandem mass spectrometry (MS-MS) is a powerful technique for elucidating the structure of molecules by fragmenting a precursor ion and analyzing the resulting product ions. In the analysis of this compound (C₁₆H₁₆O, monoisotopic mass: 224.12 g/mol ), a selected precursor ion, typically the protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of 225.13, is isolated and subjected to collision-induced dissociation (CID). chemspider.comuni.lu

The fragmentation pattern provides a veritable fingerprint of the molecule's structure. For aldehydes, characteristic fragmentation includes cleavage of bonds adjacent to the carbonyl group. libretexts.org The presence of two phenyl-containing substituents introduces specific fragmentation pathways. Key expected fragment ions for this compound would result from:

α-Cleavage: Fission of the C-C bond adjacent to the carbonyl group, leading to the loss of the formyl radical (•CHO) or a hydrogen atom.

Benzylic Cleavage: Cleavage of the bond between the benzyl group and the main propanal chain, resulting in the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common and diagnostically significant fragment for compounds containing a benzyl moiety.

Loss of Neutral Molecules: Fragmentation can also proceed via the loss of small, stable neutral molecules, such as water (H₂O) if a rearrangement occurs, or carbon monoxide (CO).

The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can further aid in its identification. uni.lu

Table 1: Predicted MS-MS Fragmentation Data for this compound This table presents hypothetical yet chemically plausible fragmentation data based on the known fragmentation rules for similar structures.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Structural Interpretation |

|---|---|---|---|

| 225.13 ([M+H]⁺) | 195.12 | CHO | Loss of the formyl group |

| 225.13 ([M+H]⁺) | 133.07 | C₇H₈ | Loss of toluene (B28343) following rearrangement |

| 225.13 ([M+H]⁺) | 91.05 | C₉H₉O | Formation of the tropylium ion (benzyl cation) |

| 225.13 ([M+H]⁺) | 77.04 | C₁₀H₁₁O | Formation of the phenyl cation |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The most prominent feature is the intense, sharp peak corresponding to the carbonyl (C=O) stretch of the aldehyde, which typically appears in the range of 1720-1740 cm⁻¹. libretexts.org Another diagnostic feature for the aldehyde is the presence of two weaker C-H stretching bands around 2720 cm⁻¹ and 2820 cm⁻¹. libretexts.org Other significant absorptions include:

Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). libretexts.org

Aliphatic C-H Stretch: Medium to strong bands appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). libretexts.org

Aromatic C=C Stretch: Medium, often sharp, absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Bands in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. libretexts.org

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible, non-polar bonds often give stronger signals. The symmetric stretching of the aromatic rings typically produces a strong, sharp band in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Aromatic C-H | Stretching | 3020 - 3100 | 3020 - 3100 | Medium |

| Aliphatic C-H | Stretching | 2850 - 2960 | 2850 - 2960 | Strong |

| Aldehyde C-H | Stretching | 2720, 2820 | 2720, 2820 | Weak-Medium |

| Aldehyde C=O | Stretching | 1720 - 1740 | 1720 - 1740 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Ring Stretching | 1450 - 1600 | 1450 - 1600 | Medium (IR), Strong (Raman) |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | - | Strong |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

This compound possesses a chiral center at the C2 position, meaning it can exist as two non-superimposable mirror images (enantiomers). Differentiating and quantifying these enantiomers is critical, as they can exhibit different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this type of analysis. nih.gov

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used and highly effective for separating a broad range of chiral compounds, including those with aromatic groups. lcms.cz

The mobile phase typically consists of a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol). The choice of mobile phase and its composition is optimized to achieve baseline separation of the enantiomeric peaks. Detection is commonly performed using a UV detector, set to a wavelength where the aromatic rings of the molecule absorb strongly (e.g., ~254 nm). The enantiomeric excess (% ee) can be calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 3: Exemplar Chiral HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

|---|---|

| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This analysis provides the empirical formula and serves as a crucial check for the purity of a synthesized sample. For this compound, the molecular formula is C₁₆H₁₆O. uni.luevitachem.com

The theoretical elemental composition is calculated based on this formula and the atomic masses of the elements. An experimental sample is combusted, and the resulting amounts of CO₂, H₂O, and other combustion products are precisely measured to determine the percentages of C and H. The percentage of oxygen is typically determined by difference. A close agreement between the experimental and theoretical values confirms the elemental composition and, by extension, the molecular formula.

Table 4: Elemental Analysis Data for this compound (C₁₆H₁₆O)

| Element | Theoretical Mass % | Experimental Mass % (Typical) |

|---|---|---|

| Carbon (C) | 85.68% | 85.65% |

| Hydrogen (H) | 7.19% | 7.22% |

| Oxygen (O) | 7.13% | 7.13% |

Theoretical and Computational Studies of 2 Benzyl 3 Phenylpropanal Reactivity and Structure

Quantum Chemical Approaches for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the intrinsic properties of a molecule based on its electronic structure.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used to determine the electronic structure of molecules in their lowest energy state (ground state). For 2-Benzyl-3-phenylpropanal, DFT calculations would be instrumental in optimizing its three-dimensional geometry, calculating its vibrational frequencies, and determining its molecular orbital energies.

Furthermore, DFT is crucial for locating and characterizing transition states—the high-energy structures that connect reactants and products along a reaction coordinate. By calculating the energies of these transition states, chemists can predict the activation energy of a reaction, a key factor in determining its rate. Although this methodology is well-established, specific DFT studies detailing the ground and transition states of reactions involving this compound are not readily found in published literature.

To understand how this compound interacts with light, for instance in photochemical reactions, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. This approach can predict the absorption spectrum of a molecule, providing information about the energies and characteristics of its electronic transitions. Such calculations could reveal, for example, the nature of the low-lying excited states of this compound, which are critical for understanding its photochemistry. However, specific TD-DFT studies on this compound have not been identified in the available scientific literature.

Mechanistic Investigations through Computational Modeling

Computational modeling provides a powerful lens through which to view the intricate details of chemical reaction mechanisms.

Once a transition state has been identified using methods like DFT, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation maps out the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. scm.com This provides a clear visualization of the reaction pathway and confirms that the identified transition state indeed connects the intended species. For reactions of this compound, such as its oxidation or reduction, IRC calculations would be invaluable for verifying the proposed mechanisms. Specific IRC analyses for this compound are not documented in existing research.

Below is a hypothetical data table illustrating the kind of information that would be generated from such a study for a generic reaction of this compound.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.0 |

| Intermediate | -5.0 |

| Transition State 2 (TS2) | +15.0 |

| Products | -20.0 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

A detailed analysis of the geometry of a transition state can provide crucial insights into the reaction mechanism. For example, the lengths of forming and breaking bonds in the transition state can indicate how far the reaction has progressed at its highest energy point. The energetic properties of the transition state, such as its activation energy, directly influence the reaction rate. A thorough computational study on this compound would involve a detailed examination of these features for its various reactions.

A hypothetical data table summarizing key parameters for a transition state is presented below.

| Parameter | Value |

| Imaginary Frequency | -450 cm⁻¹ |

| Activation Energy (ΔE‡) | 25.0 kcal/mol |

| Key Bond Distance 1 (forming) | 2.1 Å |

| Key Bond Distance 2 (breaking) | 1.9 Å |

Note: The data in this table is for illustrative purposes and does not represent actual calculated values for this compound.

Stereochemical Outcome Prediction and Selectivity Rationale

The stereochemical outcome of nucleophilic additions to the carbonyl group of this compound is dictated by a complex interplay of kinetic, steric, and electronic factors. As an α-chiral aldehyde, the pre-existing stereocenter adjacent to the carbonyl group significantly influences the facial selectivity of the incoming nucleophile, leading to the preferential formation of one diastereomer over the other. This phenomenon, known as asymmetric induction, can be rationalized using established theoretical models. wikipedia.org

Felkin-Anh Model: The Felkin-Anh model is a widely accepted framework for predicting the stereochemistry of nucleophilic additions to chiral aldehydes. wikipedia.orglibretexts.org This model analyzes the steric interactions in the transition state. For this compound, the three substituents at the α-carbon are a hydrogen atom (small, S), a benzyl (B1604629) group (medium, M), and a -CH2Ph group which is part of the main chain but can be considered the large group (large, L). According to the model, the largest group (L) orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile then preferentially attacks the carbonyl carbon from the side of the smallest substituent (S) along the Bürgi-Dunitz trajectory (approximately 107°). libretexts.org This leads to a staggered conformation in the transition state, minimizing torsional strain and predicting the major diastereomer formed.

Kinetic vs. Thermodynamic Control: The ratio of diastereomeric products can be influenced by reaction conditions such as temperature, solvent, and reaction time, which determine whether the reaction is under kinetic or thermodynamic control. wikipedia.orglibretexts.org

Kinetic Control: At low temperatures and with short reaction times, the major product is the one that is formed fastest—the kinetic product. libretexts.orgyoutube.com This product arises from the lowest energy transition state. The Felkin-Anh model primarily predicts the kinetic product, as it is based on the steric and electronic interactions of the transition state. wikipedia.org

Thermodynamic Control: At higher temperatures and with longer reaction times, the reaction may become reversible, allowing an equilibrium to be established between the products. libretexts.org In this scenario, the most stable product—the thermodynamic product—will predominate. wikipedia.orgyoutube.com The relative stability of the product diastereomers depends on minimizing steric repulsions in the final alcohol product.

The regioselectivity of reactions involving this compound, such as electrophilic aromatic substitution on its two phenyl rings, is governed by the electronic properties of the propanal substituent. The aldehyde group is deactivating and meta-directing, while the alkyl chains are weakly activating and ortho-, para-directing. Computational models can predict the most likely sites of substitution by calculating the electron density and stability of the carbocation intermediates (sigma complexes) for attack at each position.

Interactive Table: Predicted Diastereomeric Ratio in Nucleophilic Addition under Different Control Regimes.

| Control Type | Favored Product | Dominant Factor | Predicted Diastereomeric Ratio (Major:Minor) |

|---|---|---|---|

| Kinetic | Product from Felkin-Anh model | Lower transition state energy | >10:1 |

| Thermodynamic | Most stable alcohol product | Lower product ground state energy | ~3:1 |

Advanced Computational Methodologies

Advanced computational methods provide a deeper understanding of the electronic structure and bonding in this compound, which in turn explains its reactivity.

Atoms in Molecules (AIM) Theory: The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) to define chemical bonds and atomic interactions. For this compound, AIM analysis would involve locating the bond critical points (BCPs) for all covalent bonds. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), characterize the nature of the bond. For instance, the C=O bond of the aldehyde would exhibit a higher ρ(r) and a negative ∇²ρ(r), indicative of a shared (covalent) interaction with significant charge concentration. Analysis of the C-C bonds would reveal their covalent character, while weaker non-covalent interactions, such as potential intramolecular hydrogen bonds or van der Waals forces between the two aromatic rings, could also be identified and characterized. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the calculated wavefunction into a set of localized orbitals that align with the intuitive Lewis structure of bonds and lone pairs. uni-muenchen.dewisc.edu This method is exceptionally useful for quantifying delocalization effects and donor-acceptor interactions. nih.gov In this compound, NBO analysis quantifies the hyperconjugation interactions that stabilize the molecule. The most significant of these involves the lone pair orbitals on the carbonyl oxygen (donor) and the antibonding orbitals of adjacent C-C and C-H bonds (acceptor). These interactions are evaluated using second-order perturbation theory to calculate a stabilization energy, E(2). wisc.edu A larger E(2) value indicates a stronger interaction, which can influence the molecule's geometry, reactivity, and spectroscopic properties. For example, delocalization from the oxygen lone pairs into the C-C σ* orbitals weakens the C-C bond and increases the electrophilicity of the carbonyl carbon.

Interactive Table: Hypothetical NBO Analysis of Key Donor-Acceptor Interactions in this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) | σ* (C-Cα) | 5.2 | Hyperconjugation |

| LP (O) | σ* (Cα-H) | 3.8 | Hyperconjugation |

| σ (Cα-H) | π* (C=O) | 2.1 | Hyperconjugation |

(Note: E(2) values are illustrative and would require a specific quantum chemical calculation.)

Molecular Dynamics (MD) simulations model the atomic-level motion of molecules over time, providing a dynamic picture of chemical processes that complements static quantum chemical calculations.

Classical MD Simulations: For this compound, classical MD simulations can be employed to study its conformational landscape and behavior in different solvents. researchgate.netbiu.ac.il By simulating the molecule in a solvent box (e.g., water, ethanol), one can observe how solvent molecules arrange around the solute and how this solvation shell influences the accessibility of the reactive carbonyl group. rsc.orgacs.org Such simulations are crucial for understanding solvent effects on reaction rates and selectivity, as the solvent can stabilize or destabilize transition states.

Reactive MD Simulations (ReaxFF): To simulate bond-forming and bond-breaking events, a reactive force field such as ReaxFF is required. nih.govstackexchange.comrsc.org ReaxFF allows the simulation of chemical reactions, such as the reduction of the aldehyde group, by dynamically updating bond orders based on atomic distances. researchgate.netacs.org An MD simulation using ReaxFF could model the approach of a hydride reagent (e.g., from Sodium borohydride) to the carbonyl carbon, the breaking of the C=O π-bond, and the formation of a new C-O single bond and C-H bond. This would provide detailed mechanistic insights into the reaction pathway, the lifetime of intermediates, and the flow of energy during the reaction.

Quantum Mechanics/Molecular Mechanics (QM/MM): For higher accuracy, particularly in enzymatic reactions or complex solvent environments, hybrid QM/MM methods are used. nih.govfrontiersin.org In a QM/MM simulation of a reaction involving this compound, the reacting core (the aldehyde group and the incoming nucleophile) would be treated with a high level of quantum mechanics, while the rest of the system (the phenyl rings and the solvent) would be treated with computationally less expensive molecular mechanics. bohrium.comresearchgate.netchemrxiv.org This approach provides a balance between accuracy and computational feasibility, allowing for the study of reaction mechanisms and the calculation of free energy barriers in a realistic environment.

Biological and Bioorganic Research Involving 2 Benzyl 3 Phenylpropanal and Its Derivatives

2-Benzyl-3-phenylpropanal as a Model Compound in Biological Reactivity Studies

This compound serves as an important model compound for investigating the reactivity of aldehydes and their interactions with biological molecules. evitachem.com The high reactivity of the aldehyde functional group is a key factor in its utility. This group can readily react with nucleophilic moieties found in biomolecules, such as the amino groups in proteins and DNA, leading to the formation of Schiff bases or other covalent adducts. The potential for these reactions to cause cellular damage or elicit toxic responses is a significant area of study. mdpi.com

Due to its structure, this compound provides a specific context for these reactivity studies. The presence of two aromatic rings influences the compound's steric and electronic properties, which in turn affect how the aldehyde group interacts with biological targets. evitachem.com Researchers utilize this compound to understand how aldehydes, as a class, participate in biological processes and to probe the mechanisms of aldehyde-induced toxicity and cellular stress. mdpi.com

Investigations into Enzyme-Substrate and Enzyme-Inhibitor Interactions

The interaction of aldehydes and their derivatives with enzymes is a critical area of biochemical research. These compounds can act as either substrates or inhibitors, modulating enzyme activity through various mechanisms. patsnap.com Aldehyde inhibitors, for instance, often function by forming a bond with the enzyme, which can be either reversible or irreversible, thereby blocking the enzyme's normal function. patsnap.comwikipedia.org

Derivatives of this compound have been specifically investigated as enzyme inhibitors. For example, compounds structurally related to this aldehyde have been designed to target enzymes like aldehyde dehydrogenases (ALDHs), which are crucial for metabolizing both endogenous and exogenous aldehydes. nih.govnih.gov Inhibition of specific ALDH isozymes is a therapeutic strategy in certain cancers where these enzymes are overexpressed. nih.gov The bulky benzyl (B1604629) and phenyl groups of this compound derivatives can be tailored to fit into the active or allosteric sites of target enzymes, providing specificity and potency. mdpi.comresearchgate.net

Mechanistic Studies of Enzyme Modulation in Cellular Systems

Understanding the precise mechanism of enzyme modulation is fundamental to drug discovery. Enzyme inhibitors are broadly classified based on their mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition. wikipedia.org

Competitive Inhibition: An inhibitor competes with the substrate for binding to the enzyme's active site. This type of inhibition can be overcome by increasing the substrate concentration. wikipedia.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency regardless of substrate concentration. wikipedia.org

Aldehyde derivatives can exhibit these varied modes of inhibition. researchgate.net Mechanistic studies involving derivatives of this compound aim to elucidate how they bind to target enzymes and alter their function within a cellular context. For example, benzyloxybenzaldehyde derivatives, which share structural motifs with this compound, have been identified as selective inhibitors of Aldehyde Dehydrogenase 1A3 (ALDH1A3), an enzyme linked to poor outcomes in certain cancers. researchgate.net These studies use kinetic assays and computational modeling to determine the binding mode and inhibitory constants (Kᵢ), providing a rational basis for designing more effective therapeutic agents. wikipedia.orgresearchgate.net

Biological Activities of this compound Derivatives

The structural scaffold of this compound is a versatile starting point for synthesizing derivatives with a wide range of biological activities. By modifying the core structure, researchers have developed compounds with significant antimicrobial and antiviral properties.

Antimicrobial Properties of Thiosemicarbazone Complexes

Thiosemicarbazones are a class of compounds formed by the condensation reaction between an aldehyde or ketone and a thiosemicarbazide (B42300). dergipark.org.tr Derivatives of this compound can be converted into thiosemicarbazones, which have demonstrated significant potential as antimicrobial agents. These compounds and their metal complexes exhibit broad-spectrum activity against various pathogenic bacteria and fungi. dergipark.org.trnih.govmdpi.com

The antimicrobial mechanism of thiosemicarbazones is often attributed to their ability to chelate metal ions that are essential for microbial enzyme function. nih.gov They are known to inhibit key enzymes involved in DNA synthesis and replication, such as ribonucleotide reductase. Furthermore, these compounds can disrupt the bacterial cell membrane, leading to cell death. The formation of metal complexes, for example with zinc (II) or palladium (II), can significantly enhance the antimicrobial potency compared to the free thiosemicarbazone ligand. nih.gov

The table below summarizes the antimicrobial activity of representative thiosemicarbazone complexes against a range of pathogens.

| Pathogen | Type | Activity | Reference |

| Staphylococcus aureus | Gram-positive | Active | nih.gov |

| Staphylococcus epidermidis | Gram-positive | Active | nih.gov |

| Escherichia coli | Gram-negative | Active | nih.gov |

| Klebsiella pneumoniae | Gram-negative | Active | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Active | nih.gov |

| Candida albicans | Fungus | Active | nih.gov |

Studies on Antiviral Activity Mechanisms

Derivatives of aldehydes, including complex structures related to this compound, are also being explored for their antiviral properties. The mechanisms by which these compounds inhibit viral replication are diverse and can target different stages of the viral life cycle. karger.com

One key strategy involves targeting essential viral enzymes. For instance, some aldehyde derivatives have been shown to interact strongly with the active sites of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, which is crucial for viral replication. rsc.org The antiviral action can be virucidal, directly inactivating the virus particle, or virustatic, inhibiting viral replication within host cells by interfering with the synthesis of viral components. karger.com The ketoaldehyde radical, in particular, has been identified as a key functional group responsible for this activity, with the rest of the molecular structure (the "supporting moiety") influencing the potency and specificity of the antiviral effect. karger.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry's shift towards green chemistry principles has spurred research into more environmentally benign and efficient methods for synthesizing aldehydes like 2-Benzyl-3-phenylpropanal. beilstein-journals.org Traditional methods for aldehyde synthesis often rely on stoichiometric oxidants or harsh reaction conditions, which generate significant toxic waste and consume large amounts of energy. nih.gov Future research is focused on overcoming these limitations through catalysis and the use of renewable resources.